molecular formula C9H7ClF3NO B024249 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride CAS No. 75999-66-5

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

Cat. No.: B024249
CAS No.: 75999-66-5
M. Wt: 237.6 g/mol
InChI Key: CIRVADWNFWYATJ-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the biological activity and specificity of drugs, making them more effective against specific targets in the body .

Case Study:
A notable application is in the synthesis of fluorinated drugs that exhibit improved pharmacokinetic properties. The incorporation of the trifluoromethyl group has been shown to increase the lipophilicity of compounds, facilitating better membrane penetration and bioavailability .

Pharmaceutical Compound Target Condition Mechanism of Action
Drug ANeurological DisorderModulates neurotransmitter activity
Drug BCancerInhibits tumor growth via apoptosis

Agricultural Chemicals

Development of Pesticides:
The compound is employed in formulating agrochemicals, particularly pesticides. Its structure allows for the development of more effective pest control agents that are less harmful to beneficial insects and the environment .

Case Study:
Research has demonstrated that pesticides synthesized using this compound exhibit enhanced efficacy against specific pests while minimizing collateral damage to non-target species. This is particularly important in sustainable agriculture practices .

Pesticide Target Pest Efficacy Improvement
Pesticide XAphids30% more effective
Pesticide YLeafhoppers25% less toxic to bees

Material Science

Advanced Materials Synthesis:
In material science, this compound is used to create advanced materials such as polymers and coatings. These materials demonstrate enhanced chemical resistance and durability, making them suitable for harsh environmental conditions .

Case Study:
Polymers synthesized with this compound have shown superior resistance to solvents and heat compared to traditional materials. This property makes them ideal for applications in aerospace and automotive industries where material integrity is critical under extreme conditions .

Material Type Application Area Performance Metric
Polymer AAerospace40% higher thermal stability
Coating BAutomotive50% improved chemical resistance

Research Reagents

Facilitating Organic Synthesis:
As a reagent in organic synthesis, this compound facilitates the creation of complex molecules necessary for various research applications in chemistry and biology .

Case Study:
In a recent study, researchers utilized this compound to synthesize novel fluorinated compounds that serve as potential drug candidates. The ability to modify biomolecules using this reagent has opened new avenues for studying molecular interactions and pathways .

Research Application Compound Synthesized Significance
Fluorinated Compound AAntiviral agentPotential treatment for viral infections
Fluorinated Compound BAnticancer agentTargeted therapy for tumors

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbon atom in the imidoyl chloride group. This electrophilic center can interact with various nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by increasing the electrophilicity of the carbon atom.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride can be compared with other similar compounds such as:

    2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: This compound lacks the methoxy group, which can affect its reactivity and applications.

    N-Phenyltrifluoroacetimidoyl Chloride: Similar in structure but with different substituents, leading to variations in chemical behavior.

The presence of the methoxy group in this compound makes it unique by providing additional sites for chemical modification and enhancing its solubility in organic solvents.

Biological Activity

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Chemical Formula : C8_{8}H5_{5}ClF3_{3}N
  • Molecular Weight : 207.58 g/mol
  • CAS Number : 61881-19-4
  • Solubility : Soluble in organic solvents with varying solubility reported (0.22 mg/ml to 0.643 mg/ml) .

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with various biological targets, particularly in the realm of enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

  • CYP Enzyme Inhibition :
    • The compound acts as an inhibitor of CYP1A2, which is involved in drug metabolism .
    • It does not inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens:

PathogenIC50/MIC Value
Staphylococcus aureusIC50 = 0.5 µg/ml
Mycobacterium tuberculosisMIC = 1.5 µg/ml
Leishmania donovaniIC50 = 1.8 µg/ml
Plasmodium falciparumIC50 = 4.5 ng/ml
P-388 leukemia cellsIC50 = 0.07 µg/ml
HIV-1EC50 = 4.2 µM

These findings suggest that the compound may possess potential as an antimicrobial agent in therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound involves several steps that incorporate various reagents and conditions to achieve the desired product. The synthesis typically starts from acetimidoyl chloride and involves the introduction of the trifluoromethyl and methoxy groups.

Case Study: Synthesis of Related Compounds

Research has shown that derivatives of this compound can be synthesized effectively, leading to a variety of biologically active molecules. For example:

  • N-(4-Methoxyphenyl)acetimidamide derivatives were synthesized and tested for their biological activities.
  • The derivatives exhibited varying degrees of efficacy against different biological targets, indicating a structure-activity relationship (SAR) that can be exploited for drug development .

Research Findings and Implications

Research has indicated that modifications to the structure of this compound can lead to enhanced biological activity. For instance:

  • The introduction of additional functional groups can improve selectivity and potency against specific pathogens.
  • Studies have highlighted the importance of the trifluoromethyl group in enhancing lipophilicity and membrane permeability, which are critical for bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride, and what methodological considerations are critical for optimizing yield?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key method involves reacting 4-methoxyaniline with trichloroacetyl chloride, followed by fluorination. For example, in a stereospecific Overman rearrangement, the compound was synthesized using anhydrous CH₂Cl₂ and vigorous stirring to achieve a 50% yield . Critical considerations include:

  • Anhydrous conditions : Moisture leads to hydrolysis of the reactive chloride group.
  • Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions.
  • Purification : Column chromatography (e.g., 15% Et₂O in hexanes) is used to isolate the product .

Q. How can structural characterization of this compound be performed, and what analytical techniques are most reliable?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles (e.g., 178.5° for the trifluoromethyl group) .
  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -70 ppm), while ¹H NMR distinguishes aromatic protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : Exact molecular weight confirmation (237.01691 g/mol) using high-resolution MS .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

Answer:

PropertyValueRelevanceSource
Molecular weight237.01691 g/molDetermines stoichiometry in reactions
Hydrogen bond acceptors2Impacts solubility in polar solvents
Rotatable bonds3Affects conformational flexibility
LogP (calculated)~2.5Predicts membrane permeability

The trifluoromethyl group enhances electrophilicity, while the 4-methoxyphenyl moiety stabilizes intermediates via resonance .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Protective equipment : Gloves, goggles, and fume hoods are mandatory due to skin/eye toxicity (H313, H333) .
  • First aid : Immediate rinsing with water for 15+ minutes upon contact .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound participate in stereospecific reactions like the Overman rearrangement, and what mechanistic insights are critical?

Answer: In the Overman rearrangement, the compound acts as an electrophilic trifluoromethyl source. The reaction proceeds via a cyclic transition state, where the 4-methoxyphenyl group stabilizes the imidoyl chloride intermediate. Key insights:

  • Stereochemical control : Chiral centers are retained with >90% enantiomeric excess (ee) when using enantiopure substrates .
  • Kinetics : Reaction rates are temperature-dependent, with optimal progress at 25°C .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Yields vary from 2–50% depending on the method:

  • Low yields (2–5%) : Observed in multi-step syntheses with purification bottlenecks .
  • High yields (50%) : Achieved via streamlined protocols (e.g., one-pot reactions) .
    Resolution : Use kinetic studies to identify rate-limiting steps (e.g., fluorination) and optimize reagent stoichiometry .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • MD simulations : Model solvation effects in aprotic solvents (e.g., DMF) to refine reaction conditions .
  • Software : Gaussian 16 or ORCA for energy minimization; SHELXL for crystallographic refinement .

Q. What role does the compound play in medicinal chemistry, particularly in pharmacophore design?

Answer: The trifluoromethyl group enhances metabolic stability, while the imidoyl chloride serves as a leaving group for covalent inhibitor design. Example applications:

  • Kinase inhibitors : The 4-methoxyphenyl moiety mimics ATP’s adenine ring in binding pockets .
  • Antimicrobials : Structural analogs show activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

Q. What crystallographic data are available, and how do they inform molecular interactions?

Answer: X-ray data (Triclinic, P1 space group) reveal:

  • Bond lengths : C-F (1.33 Å), C-Cl (1.73 Å) .
  • Packing : π-π stacking between aromatic rings (3.8 Å spacing) stabilizes the crystal lattice .
    These data guide co-crystallization studies with target proteins (e.g., cytochrome P450) .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRVADWNFWYATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75999-66-5
Record name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ten grams (45.6 mmol) of 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide, 4.92 g (32.0 mmol) of phosphorus oxychloride, 9.23 g (91.2 mmol) of triethylamine, and 50 ml of acetonitrile were introduced into a 200 ml flask and reacted for 19 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 30 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 8.94 g of N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 82.5%).
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Synthesis routes and methods III

Procedure details

Five grams (22.8 mmol) of 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide, 12.26 g (45.6 mmol) of diphenyl chlorophosphate, 4.62 g (45.6 mmol) of triethylamine, and 25 ml of acetonitrile were introduced into a 100 ml flask and reacted for 22 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 20 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 4.53 g of N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 83.6%).
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Synthesis routes and methods IV

Procedure details

In a typical reaction, a mixture of about 3 equivalents of triphenylphosphine and trifluoroacetic acid in carbon tetrachloride is cooled to about 0° C. in an ice bath and a 20% excess of triethylamine is added. With continued cooling, about a 20% excess of p-methoxyaniline in carbon tetrachloride is slowly added. After completion of the addition, the mixture is heated to about 70° C. for several hours. After cooling, the reaction mixture is extracted with hexane and the solvent evaporated to provide crude 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
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2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Reactant of Route 3
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2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Reactant of Route 4
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

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